molecular formula C13H17BrO9 B13814925 methyl (2S,3S,4S,5R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate CAS No. 57820-69-6

methyl (2S,3S,4S,5R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate

Cat. No.: B13814925
CAS No.: 57820-69-6
M. Wt: 397.17 g/mol
InChI Key: GWTNLHGTLIBHHZ-IHDQXYMRSA-N
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Description

Methyl (2S,3S,4S,5R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate is a complex organic compound characterized by its unique stereochemistry and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3S,4S,5R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups followed by bromination and esterification. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S,4S,5R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the bromine atom to a different functional group.

    Reduction: Removal of the bromine atom to form a different derivative.

    Substitution: Replacement of the bromine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution with sodium azide can produce an azido compound.

Scientific Research Applications

Methyl (2S,3S,4S,5R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl (2S,3S,4S,5R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S,3S,4S,5R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate is unique due to its specific stereochemistry and the presence of both acetyl and bromo functional groups. This combination of features makes it a valuable compound for studying stereoselective reactions and developing new synthetic methodologies.

Properties

CAS No.

57820-69-6

Molecular Formula

C13H17BrO9

Molecular Weight

397.17 g/mol

IUPAC Name

methyl (2S,3S,4S,5R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate

InChI

InChI=1S/C13H17BrO9/c1-5(15)20-8-9(21-6(2)16)11(13(18)19-4)23-12(14)10(8)22-7(3)17/h8-12H,1-4H3/t8-,9-,10+,11-,12?/m0/s1

InChI Key

GWTNLHGTLIBHHZ-IHDQXYMRSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](OC([C@@H]1OC(=O)C)Br)C(=O)OC)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)Br)C(=O)OC)OC(=O)C

Origin of Product

United States

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